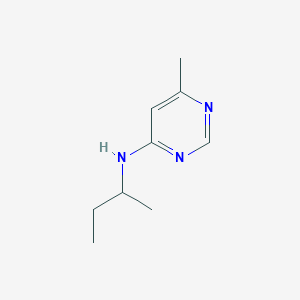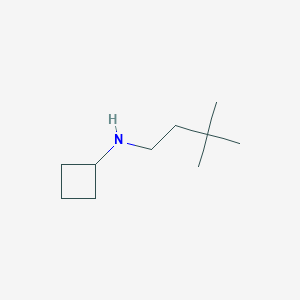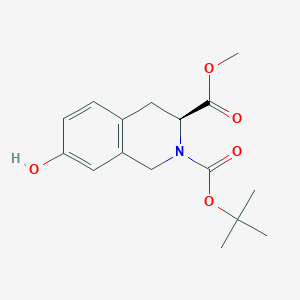
2,3-Dimethylbenzenesulfonamide
Vue d'ensemble
Description
“2,3-Dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H11NO2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a classical sulfonamidation reaction . For instance, it can be synthesized by the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium .
Molecular Structure Analysis
The molecular structure of “this compound” includes an aromatic ring with two methyl groups and a sulfonamide group . The molecular weight of this compound is 185.25 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Enaminone Conjugation : 2,3-Dimethylbenzenesulfonamide has been utilized as a key intermediate in the synthesis of enaminones. These compounds, conjugated with dimethylaminosulfonyl moiety, have demonstrated antimicrobial and antifungal activities (Aal et al., 2007).
Anticancer Research
- HIF-1 Pathway Inhibition : Derivatives of this compound have been explored for their role in inhibiting the HIF-1 pathway, a target in cancer therapy. These derivatives have shown potential in antagonizing tumor growth in animal models of cancer (Mun et al., 2012).
Environmental Applications
- VOC Mass Transfer in Air Treatment : The compound has been investigated for enhancing the mass transfer of dimethyldisulfide in air treatment applications. This study used theoretical and experimental approaches to understand the mass transfer mechanisms (Biard et al., 2011).
Structural and Computational Chemistry
- Molecular Synthesis and Characterization : The compound has been synthesized and characterized through various spectroscopic tools. Studies have focused on understanding its structure and electronic properties using computational methods (Murthy et al., 2018).
Pharmacological Studies
- Antibacterial and Enzyme Inhibition : N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives have been synthesized and tested for their antibacterial properties and α-glucosidase enzyme inhibition. This research contributes to the development of potential therapeutic agents for bacterial infections and diseases related to enzyme activity (Abbasi et al., 2016).
Oxidative Reactivity Studies
- Iodylarenes Stabilization : Studies involving the compound have been conducted to understand its role in stabilizing iodylarenes, which are important in the field of organic synthesis and potentially useful as hypervalent iodine oxidants (Mailyan et al., 2009).
DNA Interaction and Anticancer Activity
- Copper(II)-Sulfonamide Complexes : Research has been conducted on the interaction of mixed-ligand copper(II)-sulfonamide complexes with DNA, which is significant in understanding their role in DNA cleavage and anticancer activity. These complexes show potential in cancer therapy (González-Álvarez et al., 2013).
Pharmaceutical Development
- Antiproliferative Agents Design : Novel derivatives of this compound have been designed and synthesized as potential antiproliferative agents. These compounds have been evaluated for their effectiveness against cancer cell lines, contributing to the development of new cancer therapies (Bashandy et al., 2014).
Mécanisme D'action
Target of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . .
Mode of Action
Sulfonamides are known to act as competitive inhibitors of the enzyme involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing the production of folic acid . It’s uncertain if 2,3-Dimethylbenzenesulfonamide operates in the same way.
Biochemical Pathways
In general, sulfonamides disrupt the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and cell growth . The exact pathways influenced by this compound remain to be elucidated.
Result of Action
In general, sulfonamides lead to a halt in bacterial growth by inhibiting the synthesis of folic acid, a crucial component for DNA replication . The specific effects of this compound at the molecular and cellular levels remain to be studied.
Analyse Biochimique
Biochemical Properties
2,3-Dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it binds to the active site and inhibits its activity. This interaction is primarily due to the sulfonamide group, which forms a coordination bond with the zinc ion present in the enzyme’s active site . Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, this compound can alter the pH balance within cells, affecting various metabolic processes . This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Its effects on gene expression are mediated through the modulation of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonamide group is crucial for its inhibitory action on enzymes like carbonic anhydrase. By binding to the enzyme’s active site, it prevents the substrate from accessing the catalytic zinc ion, thereby inhibiting the enzyme’s activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies can result in adaptive cellular responses, including changes in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions . Studies in animal models have shown that the therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to transport proteins can facilitate its targeted delivery to specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting sequences. These localization patterns are crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXGBPVZBXATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595405 | |
| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65625-40-3 | |
| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)


![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)






![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)